(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine
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Description
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine, also known as 1,4,5-TMI, is a heterocyclic amine that has been studied for its potential applications in the scientific and medical fields. 1,4,5-TMI is a derivative of imidazole and has a molecular weight of 135.17 g/mol. It is a highly versatile and stable compound, making it a valuable resource for research and experimentation.
Scientific Research Applications
Cytochrome P450 Inhibitors
The compound's applications in scientific research have been explored in various contexts, including its potential as a chemical inhibitor of cytochrome P450 (CYP) isoforms. Such inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions. The selectivity of these inhibitors aids in identifying the involvement of specific CYP isoforms in the metabolism of drugs, which is essential for the development of safer pharmaceuticals and for mitigating adverse drug interactions (Khojasteh et al., 2011).
Medicinal Chemistry and Drug Design
Imidazole and its derivatives, including (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine, play a significant role in medicinal chemistry. These compounds serve as a foundation for developing new drugs due to their versatile pharmacological properties. Reviews have highlighted the imidazole scaffold's importance, demonstrating its utility in creating bioactive molecules for potential therapeutic applications across various medical conditions (Garrido et al., 2021). Moreover, imidazole-based compounds have been investigated for their roles in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases, showcasing the scaffold's broad applicability in drug discovery (Sa̧czewski et al., 2016).
Corrosion Inhibition
Beyond pharmacology, imidazole derivatives, including (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine, find applications in industrial contexts as corrosion inhibitors. These compounds are particularly valued in the petroleum industry for their effectiveness in protecting metal surfaces from corrosion, highlighting the versatility of imidazole derivatives in both scientific and industrial applications (Sriplai & Sombatmankhong, 2023).
properties
IUPAC Name |
(1,4,5-trimethylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-6(2)10(3)7(4-8)9-5/h4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHJQMCIUZWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CN)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine | |
CAS RN |
1211504-26-5 |
Source
|
Record name | [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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